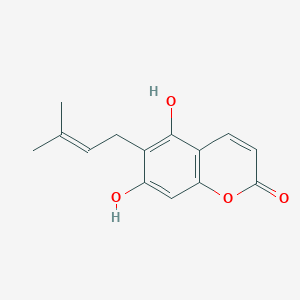
5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This compound, in particular, has garnered attention due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one typically involves the prenylation of a flavonoid precursor. One common method is the use of a base-catalyzed reaction where the flavonoid is treated with a prenyl bromide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the prenylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The double bonds in the prenyl group can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated prenyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Potential therapeutic agent for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-6-prenylflavanone: Similar structure but lacks the chromenone moiety.
6-Prenylpinocembrin: Another prenylated flavonoid with similar biological activities.
Uniqueness
5,7-Dihydroxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one is unique due to its specific prenylation pattern and the presence of both hydroxyl and chromenone groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-8(2)3-4-9-11(15)7-12-10(14(9)17)5-6-13(16)18-12/h3,5-7,15,17H,4H2,1-2H3 |
InChI Key |
DGNGBLYKXFXOFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=O)C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















